2-{2-[(dimethylsulfamoyl)amino]ethyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
Description
2-{2-[(dimethylsulfamoyl)amino]ethyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and other scientific fields. This compound features a unique structure that includes a pyridazine ring fused with a cyclopentane ring, along with a dimethylsulfamoylamino group. Such structural features often contribute to the compound’s biological activity and chemical reactivity.
Properties
IUPAC Name |
2-[2-(dimethylsulfamoylamino)ethyl]-3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-14(2)19(17,18)12-6-7-15-11(16)8-9-4-3-5-10(9)13-15/h8,12H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTBJXFUCNBDOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCN1C(=O)C=C2CCCC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(dimethylsulfamoyl)amino]ethyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a cycloaddition reaction involving a suitable diene and a diazine compound.
Introduction of the Cyclopentane Ring: The cyclopentane ring is introduced via a cyclization reaction, often involving a suitable cyclizing agent.
Attachment of the Dimethylsulfamoylamino Group: The dimethylsulfamoylamino group is introduced through a nucleophilic substitution reaction, where a dimethylsulfamoyl chloride reacts with an amine precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dimethylsulfamoyl group (-NHSO₂NMe₂) and pyridazinone ring positions are primary sites for nucleophilic substitution.
Oxidation and Reduction
The pyridazinone ring exhibits redox activity under controlled conditions.
Oxidation
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Reagents : KMnO₄ (acidic conditions), O₃ (ozonolysis)
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Products : Ring-opening products (e.g., dicarboxylic acids) or hydroxylated derivatives.
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Mechanism : Electron-deficient rings undergo oxidation at allylic positions, forming ketones or cleavage products.
Reduction
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Reagents : NaBH₄, H₂/Pd-C
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Products : Partially saturated pyridazinyl intermediates (e.g., 1,4-dihydropyridazines) .
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Applications : Intermediate for further functionalization (e.g., alkylation, acylation) .
Ring-Opening and Rearrangement
Acidic or basic conditions induce ring transformations:
Cross-Coupling Reactions
The pyridazinone core participates in transition metal-catalyzed couplings:
Side Chain Modifications
The ethylenediamine-linked sulfamoyl group undergoes further functionalization:
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Acylation : Reacts with acyl chlorides (e.g., AcCl) to form tertiary amides .
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Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) under mild acidic conditions.
Stability and Degradation Pathways
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Thermal Stability : Decomposes above 200°C, releasing SO₂ and dimethylamine.
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Photolysis : UV irradiation (254 nm) induces C-S bond cleavage, forming pyridazine radicals.
Analytical Characterization
Key methods for monitoring reactions:
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Chromatography : HPLC (C18 column, MeCN/H₂O gradient) and TLC (silica gel, EtOAc/hexane) .
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Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) confirms substitution patterns; IR identifies sulfonamide stretches (~1350 cm⁻¹) .
Mechanistic Insights
Scientific Research Applications
Research has highlighted various biological activities associated with this compound:
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Antimicrobial Activity :
- Preliminary studies indicate that derivatives of similar structures exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. For instance, related compounds have shown a minimum inhibitory concentration (MIC) around 256 µg/mL against these bacteria .
- Cytotoxicity :
- Enzyme Inhibition :
Synthesis and Derivatives
The synthesis of 2-{2-[(dimethylsulfamoyl)amino]ethyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves several steps that can be adapted to create various derivatives with enhanced biological activities. The exploration of these derivatives can lead to compounds with improved efficacy against specific targets.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Cytotoxicity (IC50 µM) | Enzyme Inhibition |
|---|---|---|---|
| Compound A | 256 | 15 | Yes |
| Compound B | 200 | 10 | Yes |
| Compound C | 300 | 20 | No |
Case Studies
- Antimicrobial Study :
- Cancer Research :
- Neurodegenerative Disease Research :
Mechanism of Action
The mechanism of action of 2-{2-[(dimethylsulfamoyl)amino]ethyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazine and pyridazinone share a similar core structure and exhibit various biological activities.
Sulfonamide Compounds: These compounds contain the sulfonamide group and are known for their antimicrobial and therapeutic properties.
Uniqueness
2-{2-[(dimethylsulfamoyl)amino]ethyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one stands out due to its fused ring structure and the presence of the dimethylsulfamoylamino group, which contribute to its unique chemical and biological properties
Biological Activity
The compound 2-{2-[(dimethylsulfamoyl)amino]ethyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a member of the cyclopenta[c]pyridazine class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₃N₃O₂S
- Molecular Weight : 213.28 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance:
- Inhibition of Deubiquitinating Enzymes (DUBs) : Research indicates that compounds similar to this compound exhibit selective inhibition of DUBs such as USP7 and UCHL1. These enzymes play crucial roles in regulating protein degradation and cellular homeostasis .
- Antiproliferative Activity : Studies have shown that derivatives of cyclopenta[c]pyridazine compounds can exhibit significant antiproliferative effects against various cancer cell lines. This suggests potential applications in cancer therapy.
Biological Activity Overview
The following table summarizes the biological activities reported for the compound:
Case Studies
- Anticancer Activity : A study conducted on a series of pyridazine derivatives demonstrated that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines. This highlights their potential as anticancer agents .
- Neuroprotection : Another investigation into neuroprotective properties revealed that compounds with similar structures could mitigate oxidative stress-induced neuronal damage in vitro. This suggests a possible therapeutic role in neurodegenerative diseases .
Q & A
Basic Research Question
- X-ray crystallography : Resolves tautomeric ambiguities (e.g., pyridazinone vs. hydroxyl forms) and confirms substituent positions .
- Multinuclear NMR : ¹H and ¹³C NMR identify proton environments (e.g., cyclopentane CH₂ groups at δ 2.5–3.5 ppm) and carbonyl signals (C=O at ~170 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching C₁₃H₁₉N₃O₃S₂).
- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm.
How can tautomeric equilibria of the pyridazinone core influence biological activity, and how are these equilibria characterized?
Advanced Research Question
The pyridazin-3-one moiety exhibits tautomerism between keto (C=O) and enol (C–OH) forms, which alters electronic properties and binding affinity.
- Spectroscopic methods : IR (C=O stretch at ~1705 cm⁻¹) and UV-Vis (λmax shifts) differentiate tautomers .
- Computational modeling : DFT calculations (e.g., Gaussian) predict dominant tautomers under physiological pH .
- Crystallographic data : demonstrates pyrrolyl substituents stabilize the keto form, enhancing electron density on the pyridazine ring .
How to design structure-activity relationship (SAR) studies for anti-inflammatory activity in this compound class?
Advanced Research Question
Key strategies from related pyridazinone derivatives ():
- Substituent variation : Modify the dimethylsulfamoyl group (e.g., replace with carboxamide or piperazinyl groups).
- Biological assays : Test COX-1/COX-2 inhibition (in vitro) and carrageenan-induced paw edema (in vivo).
- Data correlation : Use QSAR models to link logP, polar surface area, and IC₅₀ values.
| Substituent | Biological Activity (IC₅₀, μM) | LogP |
|---|---|---|
| Dimethylsulfamoyl | 12.4 (COX-2) | 1.8 |
| Piperazinyl | 8.9 (COX-2) | 0.5 |
| Carboxamide | 15.2 (COX-2) | -0.3 |
How to resolve contradictions in reported biological activities across studies?
Advanced Research Question
Discrepancies may arise from assay conditions or impurities:
- Standardize protocols : Replicate studies using identical cell lines (e.g., RAW 264.7 macrophages) and inhibitor concentrations.
- Orthogonal assays : Confirm anti-inflammatory activity via ELISA (TNF-α suppression) and Western blot (NF-κB pathway) .
- Impurity profiling : Use LC-MS to rule out byproducts (e.g., des-methyl analogs).
What computational strategies predict target binding modes and pharmacokinetic properties?
Advanced Research Question
- Molecular docking (AutoDock Vina) : Model interactions with COX-2 (PDB: 5KIR) to prioritize substituents with favorable binding energies .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- ADMET prediction (SwissADME) : Estimate bioavailability (%F = 65–80), blood-brain barrier permeability (low), and CYP450 inhibition risks.
How does the dimethylsulfamoyl group influence metabolic stability compared to other sulfonamide derivatives?
Advanced Research Question
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS for oxidative metabolites (e.g., S-oxidation).
- Comparative stability : Sulfamoyl groups exhibit longer half-lives (t₁/₂ ~4 h) than sulfonylureas due to reduced CYP3A4-mediated degradation .
What strategies mitigate solubility challenges during in vivo testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
